Jasmolin II

Übersicht

Beschreibung

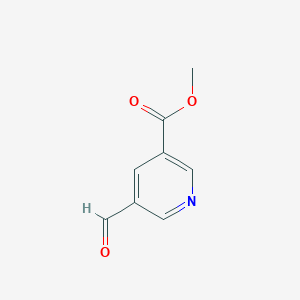

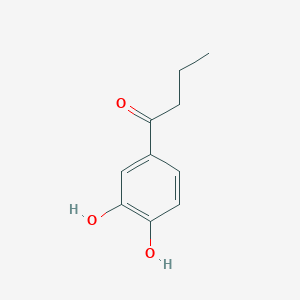

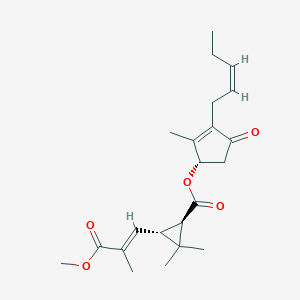

Jasmolin II is a naturally occurring insecticidal compound found in the flowers of the Dalmatian pyrethrum plant (Tanacetum cinerariifolium). It is one of the six major components of pyrethrins, which are widely used as natural insecticides due to their high efficacy and low toxicity to humans and animals . This compound is an ester of pyrethric acid and jasmolone, and it plays a crucial role in the plant’s defense mechanism against insect pests .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Jasmolin II involves the esterification of pyrethric acid with jasmolone. The reaction typically requires the presence of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The reaction can be summarized as follows:

Pyrethric Acid+Jasmolone→Jasmolin II+Water

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction of pyrethrins from the flowers of Tanacetum cinerariifolium. The extraction process involves drying and powdering the flowers, followed by solvent extraction using organic solvents such as hexane or ethanol . The extracted pyrethrins are then purified through various chromatographic techniques to isolate this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Jasmolin II undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form pyrethrolone, a key intermediate in the biosynthesis of pyrethrins.

Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the ester linkage, to form various derivatives.

Common Reagents and Conditions

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Pyrethrolone

Reduction: Dihydrothis compound

Substitution: Various ester derivatives

Wissenschaftliche Forschungsanwendungen

Jasmolin II has a wide range of scientific research applications, including:

Wirkmechanismus

Jasmolin II exerts its insecticidal effects by targeting the voltage-gated sodium channels in the nervous system of insects . It binds to these channels and disrupts their normal function, leading to paralysis and death of the insect. The molecular targets include the sodium channel proteins, and the pathways involved are primarily related to the transmission of nerve impulses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Pyrethrin I

- Pyrethrin II

- Cinerin I

- Cinerin II

- Jasmolin I

Uniqueness

Jasmolin II is unique among pyrethrins due to its specific ester linkage between pyrethric acid and jasmolone, which imparts distinct insecticidal properties . Compared to other pyrethrins, this compound has a higher knockdown effect on insects, making it particularly effective in pest control applications .

Eigenschaften

IUPAC Name |

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-7-8-9-10-15-14(3)18(12-17(15)23)27-21(25)19-16(22(19,4)5)11-13(2)20(24)26-6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-,13-11+/t16-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKNSDDMJXANVMK-XIGJTORUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)/C=C(\C)/C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042082 | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172-63-0 | |

| Record name | Jasmolin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1172-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Jasmolin II [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001172630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Jasmolin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JASMOLIN II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0S961SVRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Jasmolin II and where is it found?

A1: this compound is a natural insecticide, one of six insecticidal esters collectively known as pyrethrins. It is found in the extract of pyrethrum flowers, derived from Chrysanthemum cinerariaefolium (also known as Tanacetum cinerariifolium). [, , , , , , , , , , ]

Q2: How does this compound work as an insecticide?

A2: While the exact mechanism of this compound's insecticidal activity is not fully elucidated in the provided research, it is known that pyrethrins, including this compound, exert their toxic effects by targeting the nervous system of insects. Research suggests they primarily target voltage-gated sodium channels, disrupting nerve function. [, , ]

Q3: Does this compound elicit a repellent effect on insects?

A4: Yes, research on Aedes albopictus mosquitoes demonstrated that this compound, along with Pyrethrins I and II, and Cinerin II, can activate olfactory-receptor neurons in the insects, leading to spatial repellency. []

Q4: What is the chemical structure of this compound?

A5: this compound is an ester of pyrethric acid and jasmololone (a cyclopentenolone alcohol). It is structurally similar to other pyrethrins. [, ]

Q5: What is known about the metabolism of this compound?

A6: Studies have shown that this compound, like other pyrethrates, undergoes microsomal hydrolysis of the methoxycarbonyl group. It is also oxidized at the butenyl substituent, forming metabolites like alcohols, epoxides, and dihydrodiols. []

Q6: Are there analytical methods to identify and quantify this compound?

A6: Yes, several analytical techniques are used to identify and quantify this compound and other pyrethrins in various matrices. These include:

- Gas Chromatography (GC): Often coupled with electron capture detection (ECD) [] or mass spectrometry (MS/MS). []

- High-Performance Liquid Chromatography (HPLC): Can be combined with diode array detection (DAD) [], mass spectrometry (MS/MS) [], or used for the isolation of individual pyrethrin components. []

- Nuclear Magnetic Resonance (NMR): Used to determine the purity and content of isolated pyrethrins, including this compound. [, ]

Q7: How stable is this compound in the environment?

A8: this compound, similar to other pyrethrins, is known for its relatively low stability in the environment compared to synthetic pyrethroids. It degrades rapidly upon exposure to light and air. This characteristic contributes to its lower persistence in the environment. [, ]

Q8: How does the structure of this compound relate to its insecticidal activity?

A9: While specific structure-activity relationships for this compound are not extensively detailed in the provided research, it is understood that modifications in the structure of pyrethrins can significantly impact their insecticidal activity, potency, and selectivity. Further research focused on systematically altering the this compound structure is needed to establish clear structure-activity relationships. [, , ]

Q9: Are there concerns regarding this compound residues in food?

A10: this compound, as a component of pyrethrins, can be found as a residue in food crops treated with pyrethrum-based insecticides. A study investigating pyrethrin residues in Lycium barbarum (goji berries) found detectable levels of this compound and other pyrethrins. While the study suggests negligible dietary risk based on calculated risk quotient values, further research is needed to establish comprehensive safety profiles and potential long-term effects of this compound exposure through food consumption. []

Q10: What is the history of this compound research?

A11: Jasmolin I and this compound were first isolated and identified as new insecticidal constituents of Chrysanthemum cinerariaefolium in a study published in 1963. [] This discovery led to further research on the characterization, properties, and applications of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.